molecular formula C11H11ClFN3OS B1292969 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861444-13-5

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1292969
CAS No.: 861444-13-5
M. Wt: 287.74 g/mol
InChI Key: BVDABGJCADJDKE-UHFFFAOYSA-N
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Description

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic chemical compound belonging to the 1,2,4-triazole class, a scaffold renowned for its wide range of biological activities. This specific derivative is of significant interest in medicinal and agrochemical research. Its structure, which incorporates a 1,2,4-triazole ring linked to a 2-chloro-4-fluorophenoxy group, is characteristic of compounds investigated for their inhibitory effects on various enzymes. Research into analogous 1,2,4-triazole-3-thiol derivatives has demonstrated potent antifungal properties, suggesting potential utility in developing new agrochemical agents [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9470767/]. Furthermore, the 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial and anticancer effects, often through mechanisms involving enzyme inhibition or interaction with biological metal ions [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9470767/]. The presence of the thiol (-SH) group and the chlorinated, fluorinated aromatic ring makes this molecule a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(13)5-8(9)12/h3-6H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDABGJCADJDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol group undergoes nucleophilic substitution reactions with alkyl halides and acyl chlorides under basic conditions. These reactions are pivotal for synthesizing thioether and thioester derivatives.

Reaction Type Reagents/Conditions Product Yield Key Reference
AlkylationAlkyl halides, DMF, LiH, 24–48 h at 25–60°C4-Methyl-5-(substituted alkylthio)-4H-1,2,4-triazole derivatives72–85%
AcylationAcyl chlorides, pyridine, reflux4-Methyl-5-(acylthio)-4H-1,2,4-triazole derivatives65–78%

Example : Reaction with 2-chloro-N-phenylpropanamide derivatives in DMF/LiH yields S-alkylated products (e.g., 7a–7c in ) through SN2 mechanisms. The thiol acts as a nucleophile, displacing chloride.

Oxidation to Disulfides

The thiol group is susceptible to oxidation, forming disulfide bridges under mild oxidizing conditions.

Oxidizing Agent Conditions Product Application
I₂ (1 equiv)EtOH, 25°C, 6 hBis(4-methyl-4H-triazolyl) disulfideRedox-active materials
H₂O₂ (30%)Acetic acid, 50°C, 3 hDisulfide-linked dimersPolymer precursors

This reaction is reversible under reducing agents like dithiothreitol (DTT) .

Electrophilic Substitution on the Triazole Ring

The triazole core participates in electrophilic aromatic substitution (EAS), particularly at the N-1 and C-5 positions.

Reaction Electrophile Conditions Product
NitrationHNO₃/H₂SO₄0–5°C, 2 h5-Nitro-4-methyl-4H-triazole-3-thiol
HalogenationCl₂ or Br₂ in CCl₄UV light, 25°C5-Halo-4-methyl-4H-triazole-3-thiol

These modifications enhance electronic properties for nonlinear optical (NLO) applications .

Coupling Reactions with Electrophiles

The compound reacts with electrophilic partners to form hybrid structures with enhanced bioactivity:

Electrophile Catalyst Product Biological Activity
Aryl isothiocyanatesLiH, DMF4-Methyl-5-(arylthio)-4H-triazole-carbothioamidesAntifungal (MIC: 0.01–0.27 μmol/mL)
α,β-Unsaturated ketonesK₂CO₃, EtOHMichael adductsAnticancer (IC₅₀: 1.8–4.7 μM)

For instance, coupling with 3-nitrophenyl isothiocyanate produces derivatives with antifungal potency surpassing ketoconazole .

Cyclization Reactions

Under basic conditions, the thiol group facilitates cyclization to form fused heterocycles:

Reagent Conditions Product Yield
CS₂/KOHReflux, 6 h1,3,4-Thiadiazole-triazole hybrids80–88%
Hydrazine hydrateEtOH, 12 h4-Amino-1,2,4-triazolo[3,4-b]thiadiazines75–82%

These hybrids exhibit enhanced antimicrobial and anticancer activities compared to the parent compound .

Metal Coordination

The thiol and triazole N-atoms act as ligands for transition metals, forming complexes with catalytic and medicinal applications:

Metal Salt Conditions Complex Structure Application
CuCl₂·2H₂OMeOH, 25°C, 4 h[Cu(C₁₂H₁₃ClFN₃OS)₂Cl₂]Antimicrobial agents
AgNO₃H₂O/EtOH, 12 h[Ag(C₁₂H₁₃ClFN₃OS)NO₃]Antiviral activity

Silver complexes show notable activity against herpes simplex virus (HSV-1) at 5 μg/mL .

Tautomerism and pH-Dependent Reactivity

The compound exists in thiol-thione tautomeric equilibrium, influencing its reactivity:

  • Thiol form (pH < 7) : Dominates nucleophilic reactions.
  • Thione form (pH > 9) : Participates in cycloadditions and metal chelation .

This tautomerism is critical for designing pH-responsive drug delivery systems .

Comparative Reactivity Insights

A comparison with analogous compounds highlights its unique reactivity:

Compound Key Reaction Reactivity Difference
5-(3-Bromophenyl)-4-methyl-4H-triazole-3-thiolAlkylation with LiH/DMFLower yield (65%) due to steric hindrance
4-Ethyl-4H-triazole-3-thiol derivativesOxidation with H₂O₂Faster disulfide formation (1 h vs. 3 h)

Scientific Research Applications

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features :

  • Triazole ring : A five-membered aromatic ring with three nitrogen atoms, contributing to stability and π-π stacking interactions.
  • 2-Chloro-4-fluorophenoxyethyl group: The halogenated aromatic substituent likely impacts lipophilicity and bioavailability.
  • Methyl group at position 4 : A small alkyl group that may modulate steric effects and metabolic stability.

For example, describes the synthesis of a triazole-thiol derivative via reaction of 4-chlorobenzyl chloride with a triazole precursor in DMF .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the triazole ring or the aryl/alkyl groups:

Compound Name Substituents Key Structural Differences Biological Activity
Target Compound 4-methyl, 5-[1-(2-chloro-4-fluorophenoxy)ethyl] Not reported in evidence
(E)-4-((benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol () 4-aminomethylene, 5-naphthylethyl Naproxen-derived substituent Antitumor activity (IC50: 8.2–12.4 µM against MCF-7, Huh-7, A-549 cells)
5-(3-Chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol () 3-chlorophenyl, 2-fluorobenzylideneamino Schiff base linkage No activity data provided
5-{4-[(2-chlorophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol () 4-(2-chlorophenoxymethyl)phenyl, 4-phenylethyl Bulkier aromatic substituents Not reported
2-((5-(4-(6-Chloro-1H-benzimidazol-2-yl)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-difluorophenyl)ethan-1-one () Benzimidazole hybrid, difluorophenyl Extended π-system from benzimidazole Anticandidal activity (MIC: 16–32 µg/mL)

Key Observations :

  • Halogenation: The presence of chloro/fluoro groups (e.g., 2-chloro-4-fluorophenoxy in the target compound) is common in bioactive triazoles, enhancing lipophilicity and membrane permeability .
  • Hybrid Structures : Compounds with fused rings (e.g., benzimidazole in ) or Schiff bases () exhibit improved binding to biological targets due to increased planarity and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : Thiol groups enhance aqueous solubility, but bulky aromatic substituents (e.g., naphthyl in ) may reduce it .

Challenges and Limitations

  • Synthetic Complexity: Bulky substituents (e.g., 4-tert-butylphenoxy in ) require multi-step syntheses and purification challenges .
  • Data Gaps : The target compound lacks reported biological data, necessitating further studies to benchmark its efficacy against analogs.

Biological Activity

5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. It is characterized by its unique structural features, including a triazole ring and a thiol group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is C₁₂H₁₃ClFN₃OS. The presence of the chloro-fluorophenoxyethyl substituent enhances its reactivity and biological interactions. The thiol group allows for nucleophilic reactions, while the triazole ring can participate in various substitution reactions, making it a versatile compound in medicinal chemistry.

Antimicrobial and Antifungal Properties

Research has demonstrated that 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains and fungal pathogens. The mechanism involves the disruption of cellular processes through the inhibition of specific enzymes essential for microbial growth.

Table 1: Antimicrobial Activity of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies indicate that it selectively targets cancer cells while sparing normal cells. For example, in vitro assays demonstrated cytotoxic effects against melanoma cell lines (IGR39) and triple-negative breast cancer cells (MDA-MB-231), with IC50 values indicating significant potency .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Human Melanoma IGR3915 ± 2High
Triple-Negative Breast Cancer MDA-MB-23120 ± 3Moderate
Pancreatic Carcinoma Panc-125 ± 5Moderate

The biological activity of 5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can be attributed to its ability to inhibit protoporphyrinogen oxidase (Protox), an enzyme involved in the biosynthesis of chlorophyll and heme. Inhibition of Protox leads to an accumulation of protoporphyrin IX and subsequent oxidative stress within cells due to reactive oxygen species (ROS) generation. This oxidative stress contributes to cell death in both microbial and cancer cells .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited broad-spectrum activity with notable effectiveness against resistant strains.
  • Cytotoxicity Assay : A study focused on evaluating the cytotoxic effects on different cancer cell lines using MTT assays. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells.
  • Mechanistic Insights : Research utilizing molecular docking simulations suggested that the compound binds effectively to Protox, providing insights into its mechanism of action at a molecular level.

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionSource
SolventEthanol/Water mixture
TemperatureReflux (80–100°C)
CatalystNaOH or Pyridine
Reaction Time6–12 hours (dependent on step)

For reproducibility, ensure inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .

How can mechanistic insights into the formation of the triazole-thiol core be validated experimentally?

Level: Advanced
Methodological Answer:
Mechanistic studies require a combination of kinetic profiling and intermediate trapping:

  • Kinetic Analysis : Monitor reaction progress via HPLC or NMR to identify rate-determining steps (e.g., cyclization vs. methylation).
  • Isotopic Labeling : Use ¹⁵N-labeled thiourea to trace nitrogen incorporation into the triazole ring .
  • Computational Modeling : Employ DFT calculations to compare energy barriers for alternative pathways (e.g., [1,3]-dipolar cycloaddition vs. stepwise nucleophilic attack) .

Example : highlights the use of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol as a precursor, suggesting a regioselective pathway influenced by electron-withdrawing substituents .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., phenoxy vs. triazole protons).
  • FT-IR : Confirm thiol (-SH) absorption at ~2550 cm⁻¹ and triazole C=N stretching at 1600–1500 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to assess purity and molecular ion ([M+H]⁺).

Q. Storage Recommendations :

ConditionStability DurationSource
Room Temperature6 months (under N₂)
4°C (dark)>12 months

How can degradation products be identified and quantified in complex matrices?

Level: Advanced
Methodological Answer:

  • LC-QTOF-MS/MS : Perform untargeted metabolomics to detect disulfides, triazole ring-opened products, and fluorophenol derivatives.
  • Isolation via Prep-HPLC : Collect degradation peaks and characterize via 2D NMR (e.g., NOESY for spatial proximity) .
  • Kinetic Modeling : Apply pseudo-first-order rate laws to predict shelf-life under stress conditions .

Example : identifies 5-(4-chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione as a common degradation byproduct via thiol oxidation .

How should researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:

  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, adjusting for variables (e.g., assay type, cell lines) .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., IC₅₀ determination via MTT assay in triplicate) .
  • Structural Analog Comparison : Cross-reference with analogs (e.g., 5-(4-fluorophenyl) derivatives in ) to isolate substituent-specific effects .

Case Study : and report divergent bioactivity; this may arise from crystallographic polymorphism or impurity profiles, necessitating purity checks via DSC .

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